1-Bromo-2-isopropyl-3,4-dimethoxybenzene
Overview
Description
1-Bromo-2-isopropyl-3,4-dimethoxybenzene is an organic compound with the molecular formula C11H15BrO2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an isopropyl group, and two methoxy groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-isopropyl-3,4-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2-isopropyl-3,4-dimethoxytoluene using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at room temperature .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-isopropyl-3,4-dimethoxybenzene primarily undergoes electrophilic aromatic substitution reactions. It can also participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the bromine atom.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while nucleophilic substitution can produce ethers or amines .
Scientific Research Applications
1-Bromo-2-isopropyl-3,4-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: It serves as a building block in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 1-Bromo-2-isopropyl-3,4-dimethoxybenzene involves its ability to undergo electrophilic aromatic substitution reactions. The bromine atom acts as an electron-withdrawing group, making the benzene ring more susceptible to attack by electrophiles. This reactivity is exploited in various synthetic applications to introduce new functional groups onto the benzene ring .
Comparison with Similar Compounds
1-Bromo-2,4-dimethoxybenzene: This compound lacks the isopropyl group, making it less sterically hindered and potentially more reactive in certain substitution reactions.
1-Bromo-3-methylbutane: This compound has a different substitution pattern, with a bromine atom attached to a butane chain instead of a benzene ring.
Uniqueness: 1-Bromo-2-isopropyl-3,4-dimethoxybenzene is unique due to the presence of both the isopropyl and methoxy groups, which influence its reactivity and steric properties. These substituents can affect the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-bromo-3,4-dimethoxy-2-propan-2-ylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2/c1-7(2)10-8(12)5-6-9(13-3)11(10)14-4/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOHSCYWLIGWAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1OC)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10558784 | |
Record name | 1-Bromo-3,4-dimethoxy-2-(propan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10558784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77256-01-0 | |
Record name | 1-Bromo-3,4-dimethoxy-2-(propan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10558784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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